(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide
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Description
(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide is a useful research compound. Its molecular formula is C17H13BrF2N2O2S and its molecular weight is 427.26. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that similar compounds have shown cytotoxic activity against human cancer cell lines .
Mode of Action
It has been synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3h)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction . The resulting compounds have shown good cytotoxicity against tested cell lines .
Biochemical Pathways
It is known that similar compounds have shown antibacterial activity, suggesting they may interfere with bacterial metabolic pathways .
Pharmacokinetics
The compound’s cytotoxic activity suggests it is able to penetrate cell membranes and exert its effects .
Result of Action
The compound has shown good cytotoxicity against the tested cell lines, suggesting it may induce cell death or inhibit cell proliferation . It also has demonstrated antibacterial activity, indicating it may inhibit bacterial growth .
Action Environment
The compound’s synthesis involves a copper-catalyzed reaction, suggesting that the presence of certain metal ions may influence its activity .
Properties
IUPAC Name |
N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2,6-difluorobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrF2N2O2S/c1-24-8-7-22-13-6-5-10(18)9-14(13)25-17(22)21-16(23)15-11(19)3-2-4-12(15)20/h2-6,9H,7-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSIQAJRPCIEXFA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=C(C=CC=C3F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrF2N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.